molecular formula C12H17NO2 B13750129 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine

1-(2,4-Dimethoxyphenyl)but-3-en-1-amine

Cat. No.: B13750129
M. Wt: 207.27 g/mol
InChI Key: VKCAJEVMILXZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an amine group attached to a but-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification of the product are crucial steps, often involving crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)but-3-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)ethan-1-amine
  • 1-(3,4-Dimethoxyphenyl)but-3-en-1-amine
  • 1-(2,4-Dimethoxyphenyl)prop-2-en-1-amine

Comparison: 1-(2,4-Dimethoxyphenyl)but-3-en-1-amine is unique due to its specific substitution pattern and the presence of a but-3-en-1-yl chain. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C12H17NO2/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3/h4,6-8,11H,1,5,13H2,2-3H3

InChI Key

VKCAJEVMILXZHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CC=C)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.